2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Overview
Description
2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid is a complex organic compound that features a thiazole ring, a chlorofluorophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The chlorofluorophenyl group is then introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorofluorobenzene derivative reacts with the thiazole intermediate. Finally, the propanoic acid moiety is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorofluorophenyl group or to reduce the thiazole ring to a thiazolidine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorofluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted chlorofluorophenyl derivatives.
Scientific Research Applications
2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the thiazole ring and the chlorofluorophenyl group can enhance its binding affinity and specificity for these targets. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-6-fluorophenyl)acetamides: These compounds are potent thrombin inhibitors and have been studied for their anticoagulant properties.
2-Chloro-6-fluorophenylboronic acid: Used in Suzuki coupling reactions for the preparation of various organic compounds.
2-Chloro-3-fluoropyridine-6-carboxylic acid: An important intermediate in pharmaceutical synthesis.
Uniqueness
2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the thiazole ring and the chlorofluorophenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-(2-chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c1-13(2,12(17)18)9-6-19-11(16-9)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTRDLPAEMNKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=C(C=CC=C2Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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